methyl N-(6-bromo-1H-benzimidazol-2-yl)carbamate
Overview
Description
Methyl N-(6-bromo-1H-benzimidazol-2-yl)carbamate is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Preparation Methods
The synthesis of methyl N-(6-bromo-1H-benzimidazol-2-yl)carbamate typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by bromination and subsequent carbamate formation. The general synthetic route includes:
Condensation: o-Phenylenediamine reacts with formic acid or trimethyl orthoformate to form benzimidazole.
Bromination: The benzimidazole is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromo group at the 6-position.
Carbamate Formation: The brominated benzimidazole is treated with methyl chloroformate to form the final product, this compound.
Chemical Reactions Analysis
Methyl N-(6-bromo-1H-benzimidazol-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding benzimidazole derivative and methanol.
Scientific Research Applications
Methyl N-(6-bromo-1H-benzimidazol-2-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study the biological activities of benzimidazole derivatives.
Industry: It is used in the production of fungicides and other agrochemicals.
Mechanism of Action
The mechanism of action of methyl N-(6-bromo-1H-benzimidazol-2-yl)carbamate involves its interaction with microtubules. It binds to the colchicine-sensitive site of tubulin, inhibiting its polymerization into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells. The compound is particularly effective against cells with mutant p53, making it a promising candidate for treating certain types of cancer .
Comparison with Similar Compounds
Methyl N-(6-bromo-1H-benzimidazol-2-yl)carbamate is unique due to its specific substitution pattern and its potent biological activities. Similar compounds include:
Methyl N-(6-phenylsulfanyl-1H-benzimidazol-2-yl)carbamate: Known for its anthelmintic properties.
Methyl N-(6-benzoyl-1H-benzimidazol-2-yl)carbamate: Exhibits microtubule-disrupting activity similar to the target compound.
Albendazole: Another benzimidazole derivative used as an anthelmintic drug .
These compounds share the benzimidazole core structure but differ in their substituents and specific biological activities, highlighting the versatility and importance of the benzimidazole scaffold in medicinal chemistry .
Properties
IUPAC Name |
methyl N-(6-bromo-1H-benzimidazol-2-yl)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O2/c1-15-9(14)13-8-11-6-3-2-5(10)4-7(6)12-8/h2-4H,1H3,(H2,11,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOUFUJTHZGQMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90302868 | |
Record name | NSC154754 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90302868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78695-17-7 | |
Record name | NSC154754 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154754 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC154754 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90302868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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